Cas no 898768-01-9 (4-(2-Iodophenyl)-4-oxobutyronitrile)
4-(2-Iodophenyl)-4-oxobutyronitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(2-iodophenyl)-4-oxobutanenitrile
- 4-(2-IODOPHENYL)-4-OXOBUTYRONITRILE
- 898768-01-9
- AKOS016019598
- DTXSID10642253
- MFCD02260586
- 4-(2-Iodophenyl)-4-oxobutyronitrile
-
- MDL: MFCD02260586
- Inchi: 1S/C10H8INO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2
- InChI Key: XAQANQOKYKASBM-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(CCC#N)=O
Computed Properties
- Exact Mass: 284.96500
- Monoisotopic Mass: 284.96506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- Density: 1.682
- Boiling Point: 399.1°C at 760 mmHg
- Flash Point: 195.1°C
- Refractive Index: 1.605
- PSA: 40.86000
- LogP: 2.77768
4-(2-Iodophenyl)-4-oxobutyronitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(2-Iodophenyl)-4-oxobutyronitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203683-2g |
4-(2-Iodophenyl)-4-oxobutyronitrile |
898768-01-9 | 97% | 2g |
£672.00 | 2022-02-28 | |
| Fluorochem | 203683-5g |
4-(2-Iodophenyl)-4-oxobutyronitrile |
898768-01-9 | 97% | 5g |
£1447.00 | 2022-02-28 | |
| Fluorochem | 203683-1g |
4-(2-Iodophenyl)-4-oxobutyronitrile |
898768-01-9 | 97% | 1g |
£424.00 | 2022-02-28 | |
| TRC | I083090-250mg |
4-(2-Iodophenyl)-4-oxobutyronitrile |
898768-01-9 | 250mg |
$ 365.00 | 2022-06-04 | ||
| TRC | I083090-500mg |
4-(2-Iodophenyl)-4-oxobutyronitrile |
898768-01-9 | 500mg |
$ 605.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649777-1g |
4-(2-Iodophenyl)-4-oxobutanenitrile |
898768-01-9 | 98% | 1g |
¥4846.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649777-2g |
4-(2-Iodophenyl)-4-oxobutanenitrile |
898768-01-9 | 98% | 2g |
¥7677.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649777-5g |
4-(2-Iodophenyl)-4-oxobutanenitrile |
898768-01-9 | 98% | 5g |
¥16539.00 | 2024-04-26 | |
| Ambeed | A698267-1g |
4-(2-Iodophenyl)-4-oxobutyronitrile |
898768-01-9 | 95+% | 1g |
$385.0 | 2025-04-15 | |
| abcr | AB363732-1 g |
4-(2-Iodophenyl)-4-oxobutyronitrile; 97% |
898768-01-9 | 1g |
€675.10 | 2022-06-10 |
4-(2-Iodophenyl)-4-oxobutyronitrile Suppliers
4-(2-Iodophenyl)-4-oxobutyronitrile Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 4-(2-Iodophenyl)-4-oxobutyronitrile
4-(2-Iodophenyl)-4-oxobutyronitrile (CAS 898768-01-9): A Versatile Chemical Intermediate for Pharmaceutical and Material Science Applications
4-(2-Iodophenyl)-4-oxobutyronitrile (CAS 898768-01-9) is an important organic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical synthesis and material science. This iodine-containing aromatic ketonitrile compound serves as a crucial building block for various chemical transformations, particularly in the development of novel drug candidates and advanced materials.
The molecular structure of 4-(2-Iodophenyl)-4-oxobutyronitrile features both a reactive iodophenyl group and a cyano ketone functionality, making it a valuable intermediate for cross-coupling reactions and nucleophilic additions. Researchers have extensively studied its applications in palladium-catalyzed coupling reactions, which are fundamental to modern medicinal chemistry and materials engineering.
In pharmaceutical research, 4-(2-Iodophenyl)-4-oxobutyronitrile has emerged as a key precursor for the synthesis of various biologically active molecules. Its unique structure allows for the construction of complex molecular architectures found in potential CNS-active compounds and anticancer agents. Recent studies published in journals like the Journal of Medicinal Chemistry have highlighted its utility in developing novel small molecule therapeutics targeting specific disease pathways.
The material science applications of 4-(2-Iodophenyl)-4-oxobutyronitrile are equally impressive. Its incorporation into organic electronic materials has shown promise in improving charge transport properties in OLED devices and organic photovoltaics. The compound's ability to participate in various polymerization reactions makes it valuable for creating specialized functional polymers with tailored properties.
From a synthetic chemistry perspective, 4-(2-Iodophenyl)-4-oxobutyronitrile offers several advantages. The iodine substituent provides an excellent handle for metal-catalyzed cross-coupling reactions, while the cyano group and carbonyl functionality offer multiple sites for further chemical modifications. This versatility has made it a favorite among synthetic chemists working on complex molecule construction.
Recent advancements in green chemistry have also explored more sustainable approaches to working with compounds like 4-(2-Iodophenyl)-4-oxobutyronitrile. Researchers are investigating catalyst-free reactions and microwave-assisted synthesis methods to reduce energy consumption and waste generation when using this intermediate in chemical processes.
The stability and handling characteristics of 4-(2-Iodophenyl)-4-oxobutyronitrile make it suitable for various industrial applications. Proper storage conditions typically involve protection from light and moisture, with recommended temperatures below 25°C to maintain its chemical integrity over extended periods.
Analytical methods for characterizing 4-(2-Iodophenyl)-4-oxobutyronitrile typically include HPLC analysis, mass spectrometry, and NMR spectroscopy. These techniques ensure the compound meets the purity standards required for pharmaceutical and material science applications, where even minor impurities can significantly impact performance.
Market demand for 4-(2-Iodophenyl)-4-oxobutyronitrile has been steadily increasing, driven by growing interest in targeted drug discovery and advanced material development. Suppliers typically offer this compound in various quantities, from research-scale amounts to bulk quantities for industrial applications, with purity grades ranging from 95% to 99.9% depending on the intended use.
Future research directions for 4-(2-Iodophenyl)-4-oxobutyronitrile include exploring its potential in bioconjugation chemistry and prodrug development. The compound's unique structural features make it an attractive candidate for creating targeted drug delivery systems and diagnostic agents in the emerging field of theranostics.
For researchers working with 4-(2-Iodophenyl)-4-oxobutyronitrile, it's important to consult the latest literature and safety data sheets before beginning any experimental work. While the compound offers numerous synthetic possibilities, proper handling procedures and waste disposal methods should always be followed to ensure safe laboratory practices.
The synthesis of 4-(2-Iodophenyl)-4-oxobutyronitrile typically involves multi-step organic transformations starting from commercially available precursors. Recent patent literature describes improved synthetic routes that enhance yield and purity while reducing environmental impact, reflecting the growing emphasis on sustainable chemistry practices in industrial and academic settings.
In conclusion, 4-(2-Iodophenyl)-4-oxobutyronitrile (CAS 898768-01-9) represents a valuable chemical building block with wide-ranging applications across multiple scientific disciplines. Its unique combination of reactive functional groups continues to inspire innovative research in drug discovery, materials science, and beyond, making it a compound of significant interest to both academic and industrial researchers worldwide.
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